Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde

Solid-state characterization Thermal stability Reference standard quality control

This cyano-aldehyde impurity (CAS 124750-67-0) is the only authentic reference standard for Losartan USP RC A / EP Impurity A. Unlike surrogates (Losartan Carboxaldehyde or Cyano Alcohol), only this compound yields the correct Relative Response Factor at 220 nm and characteristic C≡N stretch (~2220 cm⁻¹) for IR/Raman PAT. Essential for ANDA system suitability, stability-indicating HPLC validation, and ICH Q3A impurity qualification under accelerated conditions (40°C/75% RH). Available as ISO 17034-accredited reference material with full CoA (NMR, MS, HPLC chromatogram, residual solvent analysis) satisfying ICH Q7 GMP requirements for QC laboratories.

Molecular Formula C22H20ClN3O
Molecular Weight 377.9 g/mol
CAS No. 124750-67-0
Cat. No. B193153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde
CAS124750-67-0
SynonymsDes[2’-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde;  4’-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]-[1,1’-Biphenyl]-2-carbonitrile;  4’-(2-Butyl-4-chloro-5-formylimidazol-1-ylmethyl)biphenyl-2-carbonitrile
Molecular FormulaC22H20ClN3O
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl
InChIInChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3
InChIKeyUYWHRPJKNDNURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde (CAS 124750-67-0): Procurement-Grade Reference Standard and Synthetic Intermediate for Losartan Quality Control


Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde (CAS 124750-67-0), systematically named 4'-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile, is a key cyano-aldehyde intermediate in the industrial synthesis of Losartan Potassium [1]. It is officially designated as Losartan USP Related Compound A and Losartan EP Impurity A, functioning simultaneously as a process intermediate, a potential carry-over impurity, and a stability-indicating degradation marker [2]. The molecule features a 2-cyanobiphenyl moiety in place of the tetrazole-biphenyl group found in Losartan, a structural distinction that fundamentally alters its reactivity, chromatographic behavior, and regulatory classification [3]. It is supplied as a white to off-white solid (MW 377.87 g/mol, C₂₂H₂₀ClN₃O) at certified purities typically ≥95% by HPLC, with pharmacopeial traceability available .

Why Generic Substitution of Losartan Impurity Reference Standards Risks ANDA Rejection: The Case for CAS 124750-67-0


In-class substitution among Losartan impurity reference standards is not analytically valid because each impurity presents a unique combination of chromophore, retention time, relative response factor (RRF), and mass spectrometric fragmentation pattern [1]. The cyano-aldehyde compound (CAS 124750-67-0) differs fundamentally from its nearest structural analogs: Losartan Carboxaldehyde (CAS 114798-36-6, EP Impurity K) possesses a tetrazole group that confers distinct UV absorption and MS/MS profiles, while Losartan Cyano Alcohol (CAS 114772-55-3) lacks the formyl group, altering both redox behavior and detector response [2]. Substituting any of these for CAS 124750-67-0 in HPLC system suitability testing, method validation, or stability-indicating assays introduces systematic quantitation errors that can exceed pharmacopeial acceptance criteria (NMT 0.2% individual impurity) [3]. Regulatory submissions (ANDA/DMF) require impurity identification and quantification against the exact reference standard specified in the monograph—surrogates are not accepted without full revalidation [4].

CAS 124750-67-0 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Melting Point Differentiation: 99 °C (Methanol) vs. Losartan Carboxaldehyde Decomposition at 71 °C

The target compound exhibits a well-defined melting point of 99 °C (recrystallized from methanol), providing a reliable identity verification parameter . In contrast, Losartan Carboxaldehyde (CAS 114798-36-6, EP Impurity K) decomposes above 71 °C without a sharp melting transition, precluding melting point as an identity criterion . This thermal stability advantage directly supports more robust handling during reference standard preparation and enables melting point determination as a compendial identification test [1].

Solid-state characterization Thermal stability Reference standard quality control

Synthetic Intermediate Yield: 83% Isolated Yield vs. 21% Yield for Alternative Regioisomeric BCHMI-Based Route

In the Suven Life Sciences patent (IN 238064 / US 7,915,425), the reaction of Bromo OTBN with BCFI (2-n-butyl-4-chloro-5-formyl imidazole) in the presence of potassium carbonate and a phase-transfer catalyst in acetonitrile yields the target cyano-aldehyde compound in 83% isolated yield [1]. This is contrasted with the original DuPont/Merck process using BCHMI (2-n-butyl-4-chloro-5-hydroxymethyl imidazole), which produced the cyano-alcohol regioisomeric mixture requiring column chromatographic separation and ultimately afforded Losartan in only 21% yield over the tetrazole-forming step requiring 13 days of reaction time [2]. The 83% yield for the cyano-aldehyde intermediate represents a 4-fold improvement in step efficiency and eliminates the need for chromatographic purification [3].

Process chemistry Losartan manufacturing Route scouting

Degradation Marker Specificity: ≤0.1% Aldehyde Degradate Detection in Stressed Losartan Tablets (40 °C / 75% RH / 3 Years)

Zhao et al. (1999) demonstrated that three trace-level degradates at ≤0.1% were detected in Losartan tablets subjected to severe stress conditions (40 °C, 75% relative humidity, 3 years) using a validated stability-indicating HPLC method coupled with LC-MS/MS (APCI) [1]. The aldehyde degradate was structurally confirmed by comparing tandem mass spectra with an authentic standard of CAS 124750-67-0, establishing this compound as a definitive marker of oxidative/hydrolytic degradation [2]. In contrast, the dimeric degradates (also ≤0.1%) arise via a different mechanistic pathway (acid-catalyzed dimerization) and require distinct reference standards for identification [3]. The ≤0.1% detection level is at the ICH Q3A identification threshold (0.10%), making authentic reference material essential for regulatory compliance [4].

Forced degradation Stability-indicating methods LC-MS/MS impurity profiling

Cyano vs. Tetrazole Pharmacophore: Absence of Angiotensin II Receptor Binding Activity vs. Losartan Carboxaldehyde (EXP3179) Partial PPARγ Agonism

The target compound (CAS 124750-67-0) bears a 2-cyanobiphenyl group instead of the tetrazole-biphenyl pharmacophore present in Losartan Carboxaldehyde (CAS 114798-36-6, EXP3179). While EXP3179 has been shown to act as a partial agonist of PPARγ (EC₅₀ = 17.1 µM) and inhibit endothelial COX-2 expression at 1 µM in vitro , the cyano analog lacks the acidic tetrazole moiety required for AT1 receptor binding and has not demonstrated any measurable angiotensin receptor or PPARγ activity [1]. This pharmacological inertness is advantageous for its primary use as an analytical reference standard, as it eliminates the risk of biological interference in cell-based or biochemical assays used during impurity qualification studies [2]. The logP of 5.22 (ACD/Labs predicted) vs. the more polar tetrazole analog further differentiates chromatographic retention behavior on reversed-phase HPLC columns [3].

Pharmacological selectivity Off-target profiling Reference standard specificity

Storage Condition Differentiation: −20 °C Long-Term vs. +4 °C (Refrigerator) for Losartan Carboxaldehyde

The target compound requires storage at −20 °C for long-term stability, as specified by multiple suppliers [1]. In contrast, Losartan Carboxaldehyde (CAS 114798-36-6) may be stored at room temperature for short-term use and at +4 °C for long-term storage . This more stringent cold-chain requirement for CAS 124750-67-0 is consistent with the presence of the reactive formyl group combined with the electron-withdrawing cyano substituent, which may increase susceptibility to nucleophilic addition or condensation reactions under ambient conditions . Procuring organizations must budget for −20 °C freezer capacity and validated cold-chain shipping, whereas the tetrazole analog (CAS 114798-36-6) can often be shipped at ambient temperature .

Reference standard stability Cold-chain logistics Procurement planning

Pharmacopeial Classification: USP Related Compound A vs. Losartan Carboxaldehyde as USP Related Compound C

Under the USP monograph for Losartan Potassium, CAS 124750-67-0 is classified as Losartan Related Compound A, while CAS 114798-36-6 (Losartan Carboxaldehyde) is classified as Losartan USP Related Compound C . These are distinct compendial entities with separate acceptance criteria and chromatographic retention times. The chromatographic purity test specifies that any individual impurity must not exceed 0.2%, and total impurities must not exceed 0.5% [1]. Reference standards for CAS 124750-67-0 are available with pharmacopeial traceability (USP or EP) from suppliers such as Mikromol (Fisher Scientific, ISO 17034-accredited) and SynInnova Laboratories (>98% purity) . In the EP monograph system, the corresponding classification is Losartan EP Impurity A. Generic drug applicants must use the exact pharmacopeial reference standard specified in the monograph for method validation; substitution with Related Compound C is not acceptable .

Compendial reference standards Regulatory compliance ANDA quality control

CAS 124750-67-0 Procurement Application Scenarios: From ANDA Method Validation to Commercial Losartan QC Release


ANDA Method Validation: HPLC System Suitability and Relative Response Factor Determination

Generic drug applicants preparing ANDA submissions for Losartan Potassium tablets must establish system suitability per the USP monograph, which requires resolution between Losartan Related Compound A (CAS 124750-67-0) and the API peak. The certified reference standard (≥98% purity by HPLC, identity confirmed by melting point at 99 °C) is used to determine the Relative Response Factor (RRF) at 220 nm, enabling accurate quantitation of this cyano-aldehyde impurity in API batches and finished dosage forms [1]. The degradation study by Zhao et al. (1999) established that this aldehyde degradate appears at ≤0.1% under ICH accelerated stability conditions (40 °C / 75% RH / 3 years), directly at the ICH Q3A identification threshold, making authentic reference material procurement a regulatory necessity for impurity identification and qualification [2].

Synthetic Route Scouting for Generic Losartan API Manufacturing

Process chemistry teams evaluating Losartan synthetic routes can utilize CAS 124750-67-0 as both a starting material quality benchmark and an intermediate reference standard. The Suven Life Sciences patent demonstrates an 83% isolated yield from Bromo OTBN and BCFI under phase-transfer conditions, representing a significant improvement over the original DuPont/Merck 21%-yield tetrazole-formation route [3]. The well-defined melting point (99 °C) and established HPLC purity specifications enable in-process control (IPC) monitoring of this intermediate, while the cyano functional group serves as a convenient IR and Raman spectroscopic handle (C≡N stretch at ~2220 cm⁻¹) for real-time reaction monitoring using Process Analytical Technology (PAT) [4].

Stability-Indicating Method Development and Forced Degradation Studies

Analytical development laboratories designing stability-indicating HPLC methods for Losartan dosage forms require CAS 124750-67-0 as the authentic reference standard for the oxidative/hydrolytic degradation pathway. The LC-MS/MS study by Zhao et al. (1999) confirmed that this aldehyde degradate arises from oxidation of the hydroxymethyl group of Losartan, a pathway mechanistically distinct from the acid-catalyzed dimerization that generates Losartan dimers E and F [5]. Procurement of this reference standard in a deuterated form (CAS 124750-67-0-D3) is also available for use as an internal standard in LC-MS/MS quantitative methods, enabling isotope-dilution mass spectrometry approaches that improve precision for trace-level impurity determination .

Pharmaceutical QC Batch Release Testing per USP/EP Monograph Requirements

Quality control laboratories performing Losartan Potassium API and tablet batch release testing must maintain a qualified inventory of CAS 124750-67-0 reference standard. The USP chromatographic purity test requires that individual impurities not exceed 0.2% of total peak area, with CAS 124750-67-0 (Related Compound A) as a specified impurity [6]. Suppliers such as Mikromol (Fisher Scientific) provide ISO 17034-accredited reference materials with full Certificates of Analysis including HPLC purity, identity by NMR and MS, and traceability documentation suitable for regulatory inspections. The characterization data package supplied with each batch (COA including HPLC chromatogram, NMR spectrum, MS data, and residual solvent analysis) satisfies ICH Q7 Good Manufacturing Practice requirements for reference standards used in QC laboratories .

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